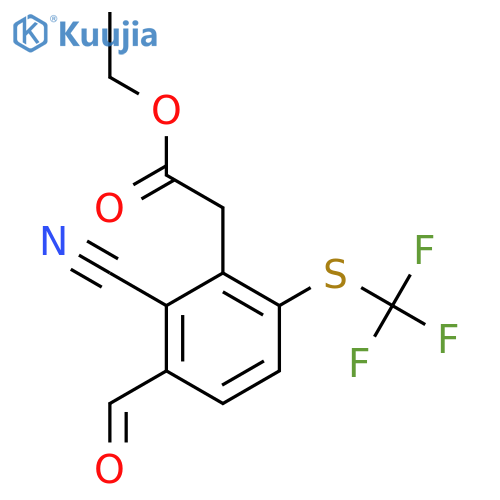

Cas no 1804916-02-6 (Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate)

1804916-02-6 structure

商品名:Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate

CAS番号:1804916-02-6

MF:C13H10F3NO3S

メガワット:317.283612728119

CID:4944922

Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate

-

- インチ: 1S/C13H10F3NO3S/c1-2-20-12(19)5-9-10(6-17)8(7-18)3-4-11(9)21-13(14,15)16/h3-4,7H,2,5H2,1H3

- InChIKey: ITKFRGCKPQSWSN-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1C=CC(C=O)=C(C#N)C=1CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 432

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 92.5

Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015021246-1g |

Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate |

1804916-02-6 | 97% | 1g |

1,460.20 USD | 2021-06-18 |

Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

1804916-02-6 (Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量